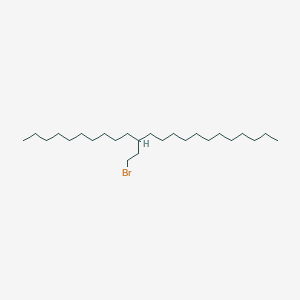

11-(2-Bromoethyl)tricosane

Description

Significance of Extended Aliphatic Architectures in Modern Organic Chemistry

Extended aliphatic architectures, particularly long-chain alkanes, form the foundational backbone of a vast array of organic molecules. wikipedia.org In their basic, unfunctionalized state, they are the primary components of fuels and lubricants. novapublishers.com However, their true significance in modern organic chemistry is realized when they are functionalized—that is, when specific atoms or groups of atoms are attached to the carbon chain. This functionalization transforms simple, inert alkanes into valuable, complex molecules with tailored properties. novapublishers.comtechnion.ac.il

In the realm of life sciences, long-chain aliphatic compounds are fundamental components of cell membranes and have applications in drug delivery systems. plos.org For instance, the hydrophobic nature of long alkyl chains is exploited in the formation of nanodiscs and other lipid-based nanoparticles for therapeutic applications.

Overview of Strategic Research Areas in Bromoalkane Chemistry

Bromoalkanes, or alkyl bromides, are a class of halogenated hydrocarbons that serve as highly versatile intermediates in organic synthesis. fluorochem.co.uk The carbon-bromine (C-Br) bond is polar, with the carbon atom being electron-deficient, making it susceptible to attack by nucleophiles. chemicalbook.com This inherent reactivity makes bromoalkanes key precursors for a wide range of functional group transformations. docbrown.infophysicsandmathstutor.com

Strategic research in bromoalkane chemistry focuses on several key areas:

Nucleophilic Substitution Reactions: This is a cornerstone of bromoalkane chemistry, where the bromide ion is replaced by a variety of nucleophiles to form alcohols, ethers, amines, nitriles, and other functionalized compounds. physicsandmathstutor.comstudymind.co.uk The efficiency of these reactions is influenced by the structure of the bromoalkane (primary, secondary, or tertiary) and the reaction conditions. docbrown.infocrunchchemistry.co.uk

Elimination Reactions: Bromoalkanes can undergo elimination of hydrogen bromide to form alkenes, a critical transformation for the synthesis of unsaturated molecules and polymers. docbrown.infophysicsandmathstutor.com The competition between substitution and elimination pathways is a significant area of study. docbrown.info

Formation of Organometallic Reagents: Bromoalkanes react with metals like magnesium to form Grignard reagents, which are powerful carbon-based nucleophiles used to create new carbon-carbon bonds. google.com

Cross-Coupling Reactions: Modern synthetic methods, such as Stille and Suzuki coupling, often utilize bromoalkanes (or their derivatives) to build complex molecular architectures, particularly in the synthesis of conjugated polymers for electronic applications. acs.orgrsc.org

The reactivity of bromoalkanes is a balance between the polarity of the C-Br bond and its bond enthalpy. While fluorine is more electronegative, leading to a more polar bond, the C-I bond is the weakest, making iodoalkanes the most reactive in many substitution reactions. Bromoalkanes offer a practical compromise of reactivity and stability for many synthetic applications. crunchchemistry.co.uknih.gov

Academic Challenges Associated with the Synthesis and Manipulation of Complex Aliphatic Structures

The synthesis and manipulation of complex aliphatic structures, especially those with long chains, present significant academic challenges. Alkanes are generally inert due to their strong, nonpolar C-C and C-H bonds, making selective functionalization difficult. technion.ac.ilresearchgate.net

Key challenges include:

Site Selectivity: In a long alkane chain, there are numerous C-H bonds of similar reactivity (e.g., multiple secondary C-H bonds). Achieving functionalization at a single, desired position without affecting others is a major hurdle. technion.ac.ilacs.org Terminal functionalization, which is often desired for producing valuable chemicals like diols and diamines for polymers, is particularly challenging because it requires breaking the stronger primary C-H bonds over the weaker secondary ones. acs.org

Inertness of C-H Bonds: Activating the strong C-H bonds of alkanes to introduce functionality requires harsh reaction conditions or sophisticated catalytic systems. technion.ac.ilresearchgate.net While radical-based methods exist, they often lack selectivity. nih.gov

Steric Hindrance: Introducing functional groups into a long, and particularly a branched, alkyl chain can be sterically hindered. This can slow down or prevent reactions, leading to low yields. wikipedia.org The bulkiness of reactants can impede the desired chemical transformation.

Solubility and Purification: Long-chain aliphatic compounds are often waxy solids or high-boiling oils with low solubility in common solvents, making purification by standard techniques like chromatography and recrystallization difficult. rsc.org

Overcoming these challenges is a key focus of modern organic synthesis, with researchers developing novel catalysts and synthetic strategies for the direct and selective functionalization of alkanes. nih.govrsc.org

Rationale for Focused Research on 11-(2-Bromoethyl)tricosane within the Landscape of Long-Chain Functionalized Compounds

Focused research on specific molecules like this compound is driven by their potential as building blocks for creating materials with highly desirable properties. This compound, along with its close and more frequently cited precursor, 11-(bromomethyl)tricosane (B1632206), provides a strategic entry point for introducing a large, branched alkyl group—the 2-decyltetradecyl group—onto other molecules. d-nb.inforsc.org

The rationale for this focused research includes:

Introducing Branched Side Chains: The 2-decyltetradecyl side chain, readily accessible from these bromoalkane precursors, is crucial for enhancing the solubility of complex molecules like conjugated polymers. d-nb.inforesearchgate.net This improved solubility is essential for solution-based processing techniques used in fabricating organic electronic devices.

Controlling Molecular Packing: The branched nature of the 2-decyltetradecyl group influences the intermolecular interactions and solid-state packing of polymers. By moving the branching point of the alkyl chain away from the polymer backbone, it is possible to achieve smaller inter-chain spacing and improved charge carrier mobility in transistors. d-nb.info

High-Performance Materials: The use of intermediates like 11-(bromomethyl)tricosane in the synthesis of donor-acceptor polymers has led to materials with high charge carrier mobility, making them suitable for high-performance organic field-effect transistors. researchgate.neta2bchem.com For example, it has been used in the synthesis of para-azaquinodimethane (p-AQM) conjugated polymers for photothermal conversion applications. wiley.com

Bio-based Precursors: The precursor for these bromoalkanes, 2-decyltetradecan-1-ol, can be derived from plant-based sources like lauric acid. acs.org This connection to renewable feedstocks adds a "green chemistry" dimension to the research, aiming to develop sustainable and environmentally responsible organic electronic materials. acs.org

Therefore, while this compound itself may not be the final functional material, its role as a key synthetic intermediate justifies the focused research efforts. It represents a critical tool for molecular engineers to design and synthesize the next generation of advanced organic materials with tailored electronic and physical properties.

Properties

Molecular Formula |

C25H51B |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

11-(2-bromoethyl)tricosane |

InChI |

InChI=1S/C25H51Br/c1-3-5-7-9-11-13-14-16-18-20-22-25(23-24-26)21-19-17-15-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |

InChI Key |

RPEIICZTMCCVTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 11 2 Bromoethyl Tricosane

Retrosynthetic Analysis and Design of Precursors for 11-(2-Bromoethyl)tricosane

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. pwvas.orgwikipedia.org This backward-looking approach allows for the logical design of a synthetic route by identifying key bond disconnections and the corresponding chemical reactions that could form them. libretexts.org

The core of this compound is its 23-carbon (tricosane) backbone, which is substituted at the 11-position. A logical retrosynthetic strategy involves disconnecting the carbon skeleton at or near this branch point to simplify the structure into more manageable fragments.

One effective disconnection strategy is to break the bonds around the central C11 carbon. A powerful method for constructing such a branched system is the dialkylation of a malonic ester. This approach disconnects the C11-C12 and C10-C11 bonds, leading to precursors such as diethyl malonate, a C10 alkyl halide, and a C12 alkyl halide. This pathway is advantageous as it builds the branched center with high precision.

Table 1: Retrosynthetic Disconnection of the Tricosane (B166399) Backbone

| Target Fragment | Disconnection Strategy | Precursors |

|---|---|---|

| 2-(Decyl)dodecyl chain | Malonic Ester Synthesis | Diethyl malonate, 1-Bromodecane, 1-Bromododecane |

| Tricosane core | Grignard reaction on a ketone | Tricosan-11-one, Ethylmagnesium bromide |

| Tricosane core | Coupling Reaction | Undecyl-containing organometallic, Dodecyl-containing electrophile |

The 2-bromoethyl group [-CH₂(CH₂)Br] requires careful planning to ensure its correct placement. Retrosynthetically, this functional group can be traced back to a more stable and versatile precursor, primarily a primary alcohol.

Functional Group Interconversion (FGI): The most direct approach is the conversion of a primary alcohol to a primary alkyl bromide. Therefore, the immediate precursor to the target molecule would be 2-(undecyl)tetradecan-1-ol . This alcohol can be selectively brominated using standard reagents.

Alkene Precursor: An alternative precursor could be 11-vinyltricosane . The terminal alkene could undergo an anti-Markovnikov hydrobromination to yield the desired primary bromide. pwvas.orgrsc.org

Combining these analyses, a robust synthetic plan emerges: constructing the branched alcohol precursor, 2-(undecyl)tetradecan-1-ol, via a malonic ester synthesis, followed by a regioselective bromination to yield the final product.

Carbon-Carbon Bond Formation Strategies in the Synthesis of the Tricosane Core

The assembly of the 23-carbon core with a two-carbon side chain is the central challenge. This requires reliable methods for forming carbon-carbon bonds.

Grignard reagents (R-MgX) are powerful nucleophiles widely used for creating C-C bonds by reacting with electrophiles like carbonyl compounds. unacademy.comchemguide.co.ukleah4sci.com While a malonic ester synthesis is a strong candidate, an alternative route employing Grignard reagents could also be envisioned for constructing a suitable precursor.

For instance, one could synthesize tricosan-11-one. This could be achieved by reacting undecanal (an 11-carbon aldehyde) with dodecylmagnesium bromide (a 12-carbon Grignard reagent) to form tricosan-11-ol, followed by oxidation. The resulting ketone, tricosan-11-one, could then serve as a key intermediate. However, converting this ketone to the desired this compound is a multi-step process that may present challenges in selectivity.

A more direct, albeit hypothetical, Grignard-based synthesis of the alcohol precursor, 2-(undecyl)tetradecan-1-ol, could involve the reaction of a dodecylmagnesium halide with ethyl 2-decyl-epoxypropanoate, though such a starting material is complex. Due to the efficiency and control offered, the malonic ester route is often preferred for creating the specific branching pattern required.

Modern transition-metal-catalyzed cross-coupling reactions provide powerful alternatives for constructing C(sp³)–C(sp³) bonds. organicreactions.orgnih.gov Catalysts based on nickel, palladium, or cobalt can couple alkyl halides with organometallic reagents (e.g., organozinc or organoboron compounds) to form complex aliphatic systems. organic-chemistry.orgresearchgate.net

The most practical and classic application of coupling for this target remains the malonic ester synthesis. This method involves the sequential alkylation of diethyl malonate.

First Alkylation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide to form a stable enolate. This nucleophile is then reacted with a primary alkyl halide, such as 1-bromodecane, in an Sₙ2 reaction to add the decyl chain.

Second Alkylation: The process is repeated with a second alkyl halide, 1-bromododecane, to add the dodecyl chain, creating the desired branched carbon skeleton.

Hydrolysis and Decarboxylation: The resulting dialkylated ester is hydrolyzed to a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield 2-(decyl)tetradecanoic acid.

Reduction: The carboxylic acid is then reduced to the primary alcohol, 2-(undecyl)tetradecan-1-ol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

This sequence provides excellent control over the construction of the branched aliphatic core and yields the ideal precursor for the final bromination step.

Table 2: Key Steps in Malonic Ester Synthesis for the Precursor Alcohol

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. First Alkylation | Diethyl malonate, 1-Bromodecane | Sodium ethoxide (NaOEt) | Diethyl 2-decylmalonate |

| 2. Second Alkylation | Diethyl 2-decylmalonate, 1-Bromododecane | Sodium ethoxide (NaOEt) | Diethyl 2-decyl-2-dodecylmalonate |

| 3. Hydrolysis & Decarboxylation | Diethyl 2-decyl-2-dodecylmalonate | 1. NaOH, H₂O 2. H₃O⁺, Heat | 2-(Decyl)tetradecanoic acid |

| 4. Reduction | 2-(Decyl)tetradecanoic acid | Lithium aluminum hydride (LiAlH₄) | 2-(Undecyl)tetradecan-1-ol |

Regioselective Bromination Techniques for the 2-Bromoethyl Group

The final step in the proposed synthesis is the conversion of the primary alcohol, 2-(undecyl)tetradecan-1-ol, into the target molecule, this compound. This transformation requires a regioselective bromination method that specifically replaces the hydroxyl group with a bromine atom without inducing rearrangements or side reactions. masterorganicchemistry.com

Several reliable methods exist for this conversion:

Phosphorus Tribromide (PBr₃): This is a classic and highly effective reagent for converting primary and secondary alcohols into alkyl bromides. pearson.com The reaction proceeds via an Sₙ2 mechanism, which ensures that no carbocation rearrangement occurs, making it ideal for this substrate. libretexts.orglibretexts.org

Appel Reaction: This reaction uses a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild, neutral conditions. It is also an Sₙ2-type process and is known for its high yields and compatibility with various functional groups.

An alternative route starting from an alkene precursor, 11-vinyltricosane, would involve a radical-initiated hydrobromination. The addition of hydrogen bromide (HBr) in the presence of a radical initiator such as benzoyl peroxide or AIBN proceeds via an anti-Markovnikov mechanism. libretexts.orgresearchgate.net This ensures that the bromine atom adds to the terminal carbon of the double bond, yielding the desired primary bromoethyl group.

Table 3: Comparison of Regioselective Bromination Methods

| Method | Reagents | Precursor Type | Mechanism | Key Advantage |

|---|---|---|---|---|

| PBr₃ Reaction | PBr₃ | Primary Alcohol | Sₙ2 | High efficiency, avoids rearrangement |

| Appel Reaction | CBr₄, PPh₃ | Primary Alcohol | Sₙ2 | Mild conditions, high yield |

| Radical Hydrobromination | HBr, Peroxide/UV light | Terminal Alkene | Radical Addition | Provides anti-Markovnikov regioselectivity |

Alcohol to Bromide Conversion Methodologies

The conversion of a primary alcohol, such as 11-(2-hydroxyethyl)tricosane, to the target alkyl bromide is a common and reliable transformation in organic synthesis. This is typically achieved via a nucleophilic substitution reaction, where the hydroxyl group is first converted into a good leaving group. Several reagents are effective for this purpose, with the reaction generally proceeding through an S\textsubscript{N}2 mechanism for primary and secondary alcohols, which minimizes the risk of carbocation rearrangements. masterorganicchemistry.commasterorganicchemistry.com

Common methodologies include:

Phosphorus Tribromide (PBr₃): This is a widely used reagent for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.com The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming an excellent leaving group. A bromide ion then acts as a nucleophile, attacking the carbon atom in an S\textsubscript{N}2 fashion, which results in an inversion of configuration if the carbon center is chiral. byjus.comvedantu.com The reaction is generally high-yielding and avoids the carbocation rearrangements that can occur with hydrobromic acid. masterorganicchemistry.com

The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to convert alcohols to alkyl bromides under mild conditions. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide by-product. researchgate.net Like the PBr₃ method, it proceeds via an S\textsubscript{N}2 mechanism for primary and secondary alcohols, ensuring stereochemical inversion where applicable. jk-sci.comnrochemistry.com A significant drawback is the production of triphenylphosphine oxide, which can be challenging to separate from non-polar, long-chain products. wikipedia.org

Hydrobromic Acid (HBr): Concentrated HBr can convert alcohols to alkyl bromides. The reaction proceeds by protonation of the alcohol to form an oxonium ion, which is then displaced by the bromide ion. For primary alcohols, the reaction is slow and follows an S\textsubscript{N}2 pathway, while for tertiary alcohols, it follows an S\textsubscript{N}1 pathway. Secondary alcohols can react via either mechanism, which can lead to carbocation rearrangements. masterorganicchemistry.comfiveable.me Using a mixture of sodium bromide and concentrated sulfuric acid is a common alternative to generate HBr in situ. libretexts.org

Mesylate/Tosylate Conversion: A two-step alternative involves converting the alcohol to a sulfonate ester, such as a mesylate or tosylate, which is an excellent leaving group. This intermediate is then reacted with a bromide salt (e.g., lithium bromide or magnesium bromide) in a polar aprotic solvent to yield the alkyl bromide via an S\textsubscript{N}2 reaction. researchgate.netresearchgate.net This method is particularly useful for sensitive substrates due to its mild conditions. Research has shown that using anhydrous magnesium bromide in ether for the conversion of long-chain alkyl methanesulfonates can result in quantitative yields. nih.govresearchgate.net

| Method | Reagents | Mechanism (for Primary Alcohols) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosphorus Tribromide | PBr₃ | Sₙ2 | High yields, avoids carbocation rearrangements. masterorganicchemistry.com | Reagent is corrosive and moisture-sensitive. |

| Appel Reaction | PPh₃, CBr₄ | Sₙ2 | Mild conditions, high yields. organic-chemistry.org | Difficult separation of triphenylphosphine oxide by-product. wikipedia.org |

| Hydrobromic Acid | Conc. HBr or NaBr/H₂SO₄ | Sₙ2 | Reagents are inexpensive. | Slow for primary alcohols; risk of rearrangements for secondary alcohols. masterorganicchemistry.com |

| Via Sulfonate Ester | 1. MsCl or TsCl, base 2. LiBr or MgBr₂ | Sₙ2 | Mild conditions, suitable for sensitive substrates; high yields. researchgate.net | Two-step process. |

Radical Bromination Studies on Long-Chain Alkanes

A more direct, though often less selective, approach to this compound is the radical bromination of the parent hydrocarbon, 11-ethyltricosane. This method involves the substitution of a hydrogen atom with a bromine atom via a free-radical chain mechanism, typically initiated by UV light or a chemical initiator. firsthope.co.invedantu.com

The key challenge in this approach is achieving regioselectivity. The stability of the intermediate carbon radical dictates the site of halogenation, with the order of stability being tertiary > secondary > primary. ucalgary.ca Consequently, C-H bonds at more substituted carbons are weaker and react faster.

Reagents: The most common reagents for radical bromination are molecular bromine (Br₂) with light or heat, and N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org NBS is often preferred as it maintains a low, constant concentration of Br₂, which favors radical substitution over competing electrophilic addition reactions if any unsaturation were present. masterorganicchemistry.com

Selectivity: Bromination is known to be significantly more selective than chlorination. masterorganicchemistry.com The hydrogen abstraction step by a bromine radical is endothermic, and according to the Hammond postulate, the transition state resembles the radical intermediate. This leads to a strong preference for the formation of the most stable radical. missouri.edu In the case of 11-ethyltricosane, the C-H bond at the 11-position is tertiary, while the C-H bonds on the ethyl group are secondary. Therefore, radical bromination would overwhelmingly favor the formation of 11-bromo-11-ethyltricosane over the desired this compound. This low selectivity makes direct radical bromination an impractical route for the specific synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing the synthesis of a long-chain alkyl bromide like this compound, particularly via the alcohol substitution pathway, is critical for maximizing yield and minimizing side products.

Considerations for Scalability and Process Chemistry in the Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial process introduces several critical considerations.

Reagent Cost and Safety: Reagents like triphenylphosphine and carbon tetrabromide (used in the Appel reaction) are expensive and pose significant safety and environmental hazards (CBr₄ is toxic and CCl₄ is an ozone-depleting substance). wikipedia.org Phosphorus tribromide is also highly corrosive and reacts violently with water. On a large scale, the use of less expensive and hazardous reagents like HBr, generated in situ from NaBr and H₂SO₄, might be preferred, provided the reaction conditions can be controlled to avoid side products. google.com

Reaction Work-up and Purification: The purification of large, waxy, non-polar compounds like this compound is a major challenge. Column chromatography, a standard lab technique, is often impractical and expensive on a large scale. Instead, methods like crystallization, recrystallization, or distillation (if the compound is thermally stable and has a suitable boiling point) would be necessary. The removal of by-products, such as the voluminous triphenylphosphine oxide from the Appel reaction, is a significant hurdle that must be addressed for an efficient process.

Process Control and Safety: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaways. This requires appropriate reactor design with efficient cooling and stirring. The handling of hazardous materials like bromine or phosphorus halides necessitates specialized equipment and safety protocols.

Waste Management: A scalable process must consider the environmental impact and cost of waste disposal. The Appel reaction, for example, generates a stoichiometric amount of triphenylphosphine oxide waste. A process that utilizes catalytic reagents or generates easily disposable by-products is highly desirable from a green chemistry and economic perspective.

Chemical Reactivity and Transformation Pathways of 11 2 Bromoethyl Tricosane

Nucleophilic Substitution Reactions at the Bromoethyl Center

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. byjus.com The specific mechanism of this substitution is heavily influenced by the structure of the alkyl halide. savemyexams.com

The carbon atom bonded to the bromine in 11-(2-bromoethyl)tricosane is a primary carbon. This structural feature is the most critical factor in determining the operative nucleophilic substitution mechanism.

Sₙ2 Pathway : Primary alkyl halides predominantly undergo substitution via the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. savemyexams.comlibretexts.org This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. libretexts.org The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.com For this compound, the Sₙ2 pathway is the expected route for substitution. However, the large tricosane (B166399) group, while not directly attached to the electrophilic carbon, creates significant steric bulk in the vicinity of the reaction center. This steric hindrance can impede the approach of the nucleophile, slowing the reaction rate compared to less bulky primary alkyl halides like bromoethane. masterorganicchemistry.comchemistrysteps.com

Sₙ1 Pathway : The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a two-step process initiated by the formation of a carbocation intermediate. chemguide.co.ukshout.education This pathway is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. masterorganicchemistry.com Primary alkyl halides, such as this compound, would need to form a highly unstable primary carbocation, making the Sₙ1 pathway energetically unfavorable and thus highly unlikely. youtube.com

The stereochemistry of Sₙ2 reactions is characterized by an inversion of configuration at the electrophilic carbon center, often referred to as a Walden inversion. libretexts.orgmasterorganicchemistry.com This occurs because the nucleophile attacks from the side opposite to the leaving group. libretexts.org However, in the case of this compound, the electrophilic carbon atom (C1 of the ethyl group) is not a stereocenter as it is bonded to two hydrogen atoms. Consequently, while the backside attack mechanism of the Sₙ2 reaction still occurs, the concepts of inversion and retention of configuration are not applicable as no change in stereoisomerism is possible at this specific reaction site.

A wide variety of nucleophiles can be employed to displace the bromide ion in this compound, leading to a diverse range of functionalized products. The reaction generally proceeds via the Sₙ2 mechanism.

Oxygen Nucleophiles : Strong oxygen nucleophiles, such as the hydroxide (B78521) ion (OH⁻) from aqueous sodium hydroxide, will react to form the corresponding primary alcohol. science-revision.co.uksavemyexams.com Weaker neutral nucleophiles like water (H₂O) can also react, though at a much slower rate, in a process known as hydrolysis. savemyexams.com

Nitrogen Nucleophiles : Ammonia (B1221849) (NH₃) serves as a potent nucleophile, reacting with the alkyl halide to form a primary amine. science-revision.co.ukyoutube.com The initial reaction forms an alkylammonium salt, which is then deprotonated by a second molecule of ammonia acting as a base to yield the neutral amine. chemguide.co.uk

Sulfur Nucleophiles : Sulfur-based nucleophiles, such as thiolate ions (RS⁻), are particularly effective in Sₙ2 reactions, often more so than their oxygen counterparts. msu.edu Reaction with a thiolate would yield a thioether.

Carbon Nucleophiles : The cyanide ion (CN⁻) is an excellent carbon nucleophile that allows for the extension of the carbon chain. science-revision.co.uksavemyexams.com The reaction of this compound with sodium or potassium cyanide would produce a nitrile. savemyexams.com

| Nucleophile Type | Reagent Example | Product Class | Resulting Functional Group |

|---|---|---|---|

| Oxygen | Sodium Hydroxide (NaOH) | Alcohol | -OH |

| Nitrogen | Ammonia (NH₃) | Primary Amine | -NH₂ |

| Sulfur | Sodium Thiolate (NaSR) | Thioether | -SR |

| Carbon | Potassium Cyanide (KCN) | Nitrile | -CN |

Elimination Reactions: Competitive Pathways and Product Distribution Control

Elimination reactions, which result in the formation of an alkene, are common competing pathways to nucleophilic substitution. quora.com These reactions involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon (a β-hydrogen). libretexts.org

Similar to substitution, elimination reactions can proceed through two primary mechanisms: E1 and E2.

E2 Mechanism : The E2 (Elimination, Bimolecular) pathway is a concerted, one-step process where a base removes a β-hydrogen at the same time the C-Br bond breaks to form a double bond. lumenlearning.com This mechanism is favored by strong bases. chemistry.coach The reaction rate depends on the concentrations of both the alkyl halide and the base. For a primary alkyl halide like this compound, E2 is the only viable elimination pathway. libretexts.org

E1 Mechanism : The E1 (Elimination, Unimolecular) pathway is a two-step process that begins with the formation of a carbocation, which is the same rate-determining step as in the Sₙ1 reaction. lumenlearning.com Because this compound cannot form a stable primary carbocation, the E1 mechanism is not a significant pathway. lumenlearning.com

The competition between Sₙ2 and E2 reactions is a key consideration. For primary alkyl halides, Sₙ2 is generally favored with strong, unhindered nucleophiles/bases (e.g., OH⁻, OCH₃⁻). libretexts.org To favor the E2 pathway, a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), is typically used. chemistry.coachchemistrysteps.com The bulkiness of the base makes it difficult to act as a nucleophile at the sterically shielded carbon, so it preferentially acts as a base, abstracting a more accessible β-hydrogen. chemistrysteps.com Increased temperature also tends to favor elimination over substitution. chemistrysteps.com

| Condition | Favored Pathway | Rationale |

|---|---|---|

| Strong, non-bulky base (e.g., NaOCH₃) | Sₙ2 | The nucleophile is strong and can easily access the primary electrophilic carbon. |

| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | Steric hindrance prevents nucleophilic attack, favoring proton abstraction. chemistry.coach |

| Weak base/Weak nucleophile (e.g., H₂O) | Very slow Sₙ2 | Reactivity is low; elimination is not favored. |

| Higher Temperature | E2 (relative to Sₙ2) | Elimination reactions are generally favored by heat. chemistrysteps.com |

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer of an alkene when multiple products are possible. chemistrysteps.com

Zaitsev's Rule : States that in an elimination reaction, the more substituted (and generally more stable) alkene is the major product. This is typically observed with small, strong bases. chadsprep.com

Hofmann's Rule : Predicts that the least substituted alkene will be the major product. This outcome is favored when using a sterically bulky base or when the leaving group is poor. chemistnotes.comlibretexts.org

In the specific case of this compound, the concept of regioselectivity between Zaitsev and Hofmann products is not applicable. The molecule has only one type of β-hydrogen—the two hydrogens on the carbon atom at position 11 of the tricosane chain. Removal of either of these hydrogens along with the bromine atom leads to the formation of a single, unambiguous alkene product: 11-(ethenyl)tricosane. Since there is no possibility of forming different constitutional isomers, there is no regiochemical choice to be made.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromide Functionality

The carbon-bromine bond in this compound serves as a versatile functional handle for the construction of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing for the connection of two organic fragments with high efficiency and selectivity. The reactivity of the secondary bromide in this compound is influenced by steric hindrance and the potential for side reactions, such as β-hydride elimination. pitt.edu

Palladium-Catalyzed (e.g., Suzuki, Stille, Heck) Coupling

Palladium catalysts are among the most powerful tools for cross-coupling reactions. sigmaaldrich.com However, the use of unactivated alkyl halides like this compound presents challenges compared to their aryl or vinyl counterparts due to slower oxidative addition and the propensity for β-hydride elimination. pitt.edu

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. wikipedia.org For alkyl bromides, including secondary ones, successful Suzuki couplings have been achieved, often at room temperature. organic-chemistry.orgresearchgate.net The choice of ligand is crucial, with bulky, electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy₃) showing particular efficacy in promoting the reaction with alkyl bromides. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki coupling. wikipedia.orglibretexts.org While traditionally focused on sp²-hybridized carbons, the Stille reaction has been extended to sp³-hybridized alkyl halides. libretexts.org For secondary alkyl nucleophiles, stereoretentive cross-coupling has been achieved using specific reagents like secondary alkyl azastannatranes, minimizing isomerization. nih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an organic halide with an alkene. nih.gov Traditionally challenging with unactivated alkyl halides due to β-hydride elimination, recent advancements have enabled the use of primary and secondary alkyl bromides. nih.govacs.org Photoinduced Heck reactions, utilizing blue LED irradiation and a dual phosphine (B1218219) ligand system, have been shown to be effective at room temperature. acs.orgorganic-chemistry.org This method likely proceeds through a photoexcited state of the palladium complex, which enhances oxidative addition and suppresses β-hydride elimination. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Alkyl Bromides

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Key Features/Challenges for Alkyl Bromides |

| Suzuki | Organoboron compounds | Pd(OAc)₂/PCy₃ | Can be performed at room temperature; ligand choice is critical to avoid β-hydride elimination. organic-chemistry.orgnih.gov |

| Stille | Organotin compounds | Pd(PPh₃)₄ | Tolerant of many functional groups; toxicity of tin reagents is a drawback. wikipedia.orgorganic-chemistry.orguwindsor.ca |

| Heck | Alkenes | Pd(0)/dppf, Photoinduced: Pd/Xantphos/PPh₃ | Prone to β-hydride elimination; photo-irradiation can improve efficiency and stereoselectivity. nih.govorganic-chemistry.org |

Nickel-Catalyzed Reactions with this compound

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. wisc.edunih.gov They have shown particular promise in activating alkyl halides. nih.gov

Kumada Coupling: The Kumada coupling reaction involves the reaction of a Grignard reagent with an organic halide. wikipedia.org Nickel-catalyzed Kumada couplings have been successfully applied to secondary alkyl halides. acs.org The reaction mechanism can be complex and is believed to proceed through various nickel oxidation states, potentially involving a Ni(I)-Ni(III) catalytic cycle. wikipedia.orgrhhz.net The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can be crucial for achieving high yields and minimizing isomerization byproducts when using tertiary alkyl nucleophiles. rhhz.netnih.gov

Heck-Type Reactions: Nickel catalysts have also been employed in Mizoroki-Heck-type reactions of unactivated alkyl bromides. nih.gov These reactions can proceed under mild conditions and offer enhanced regioselectivity compared to some palladium-catalyzed systems. nih.gov

Negishi Coupling: Nickel-catalyzed Negishi cross-coupling allows for the reaction of secondary alkylzinc halides with aryl iodides, overcoming common issues like isomerization and β-hydride elimination that can plague palladium-catalyzed systems. organic-chemistry.org The use of nitrogen-based ligands and additives like lithium tetrafluoroborate (B81430) can significantly improve reaction outcomes. organic-chemistry.org

Table 2: Overview of Nickel-Catalyzed Reactions for Alkyl Halides

| Reaction | Nucleophile | Typical Catalyst/Ligand System | Key Advantages/Features |

| Kumada | Grignard Reagents (Alkyl, Aryl) | NiCl₂/NHC ligands | Cost-effective catalyst; can couple sterically hindered nucleophiles. wikipedia.orgrhhz.netnih.gov |

| Heck-Type | Alkenes | Nickel complexes | Good regioselectivity; proceeds under mild conditions. nih.gov |

| Negishi | Organozinc Reagents | Ni catalyst with N-based ligands | Overcomes isomerization issues common with secondary nucleophiles. organic-chemistry.org |

Copper-Mediated Coupling Processes

Copper-catalyzed cross-coupling reactions represent another important class of transformations for forming carbon-carbon and carbon-heteroatom bonds. chim.it These methods are often complementary to palladium- and nickel-catalyzed systems.

Photoinduced, copper-catalyzed coupling reactions have been developed for a variety of nucleophiles with organic halides, including alkyl bromides, under mild conditions. nih.gov For instance, the alkylation of amines with alkyl bromides can be achieved using a copper catalyst and light. nih.gov Mechanistic studies suggest that these reactions can proceed through the formation of a copper(I) species that reacts with the alkyl bromide. nih.gov

Copper has also been shown to catalyze the cross-coupling of secondary alkyl halides with secondary alkyl Grignard reagents. acs.org This reaction proceeds via an Sₙ2 mechanism with inversion of configuration, providing a method for the stereocontrolled formation of C-C bonds. acs.org

Radical Chemistry of Aliphatic Bromo Compounds Relevant to this compound

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate an alkyl radical. This reactivity opens up pathways for transformations via radical mechanisms, which are distinct from the organometallic cycles of cross-coupling reactions.

Radical Addition Reactions

Radical addition reactions involve the addition of a radical to an unsaturated compound, such as an alkene or alkyne. wikipedia.org A key example is the Atom Transfer Radical Addition (ATRA) reaction. jst.go.jpresearchgate.net

ATRA is an atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond. jst.go.jp In the context of this compound, the secondary alkyl bromide could be added across a double bond. This process is typically initiated by a radical initiator or by photoredox catalysis. jst.go.jpnih.gov The reaction proceeds via a radical chain mechanism where an alkyl radical is generated, adds to the alkene, and the resulting radical then abstracts a bromine atom from another molecule of the starting alkyl bromide to propagate the chain. nih.govutexas.edulibretexts.org

Halogen Atom Transfer Processes

Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from one molecule to a radical. domainex.co.uk This process is key to many radical reactions involving alkyl halides.

Recent developments have utilized boryl radicals to mediate the halogen-atom transfer from alkyl bromides and iodides. domainex.co.uknih.gov This approach enables the generation of alkyl radicals under mild conditions, which can then participate in subsequent reactions, such as C-C bond formation. nih.gov Photoredox gold catalysis has also been shown to mediate electron transfer to nonactivated bromoalkanes, generating alkyl radicals that can undergo further transformations like cyclization. bohrium.comresearchgate.netnih.gov

Derivatization Strategies for Further Functionalization of this compound

The presence of a primary bromoethyl group on the long aliphatic chain of this compound offers a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of novel molecules with tailored properties. The reactivity of the carbon-bromine bond is central to these derivatization strategies, which primarily involve nucleophilic substitution and elimination reactions.

Nucleophilic substitution reactions are a cornerstone for the functionalization of this compound. In these reactions, a nucleophile displaces the bromide ion, forming a new covalent bond with the terminal carbon of the ethyl group. The long tricosane chain generally does not hinder these reactions, although solubility considerations may influence the choice of solvent and reaction conditions. Common nucleophiles that can be employed to derivatize this compound include hydroxides, alkoxides, cyanides, azides, and thiolates, leading to the formation of alcohols, ethers, nitriles, azides, and thioethers, respectively.

Another significant derivatization pathway is through elimination reactions, where treatment with a strong base can lead to the formation of an alkene. This introduces unsaturation into the molecule, which can then be subjected to a host of further functionalization reactions, such as epoxidation, dihydroxylation, or polymerization.

The conversion of this compound to organometallic reagents, such as Grignard or organolithium reagents, represents another powerful strategy for derivatization. These reagents can then react with a variety of electrophiles to form new carbon-carbon bonds, significantly extending the molecular complexity.

Below are tables detailing some of the key derivatization strategies for this compound, along with typical reagents, reaction conditions, and the resulting functionalized products.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Solvent | Typical Conditions | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Water/THF | Reflux | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methanol | Room Temperature to Reflux | Ether |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 50-100 °C | Nitrile |

| Azide | Sodium Azide (NaN₃) | DMF | 50-100 °C | Azide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | Room Temperature | Thioether |

| Amine | Ammonia (NH₃) | Ethanol | High Pressure, Elevated Temp. | Primary Amine |

| Acetate | Sodium Acetate (NaOAc) | Acetic Acid | Reflux | Ester |

Table 2: Elimination Reactions of this compound

| Base | Reagent Example | Solvent | Typical Conditions | Product Class |

| Strong, non-nucleophilic base | Potassium tert-butoxide (t-BuOK) | tert-Butanol | Reflux | Alkene |

| Strong base | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Alkene (with competing substitution) |

Table 3: Formation of Organometallic Reagents from this compound

| Metal | Reagent | Solvent | Typical Conditions | Product Class |

| Magnesium | Magnesium turnings (Mg) | Diethyl ether or THF | Anhydrous, Inert Atmosphere | Grignard Reagent |

| Lithium | Lithium metal (Li) | Pentane or Hexane | Anhydrous, Inert Atmosphere | Organolithium Reagent |

These derivatization strategies highlight the utility of this compound as a versatile building block in organic synthesis. The ability to introduce a wide array of functional groups opens up possibilities for the creation of new materials, surfactants, and biologically active molecules with long alkyl chains. The choice of a specific derivatization pathway will depend on the desired final product and its intended application.

Theoretical and Computational Investigations of 11 2 Bromoethyl Tricosane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's stability and reactivity.

For 11-(2-bromoethyl)tricosane, DFT would be used to calculate key electronic descriptors. The presence of the electronegative bromine atom is expected to significantly influence the electronic landscape, creating a localized region of lower electron density on the adjacent carbon atoms. This would be reflected in the calculated molecular electrostatic potential (MEP) map. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The bromoethyl group would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbon atom bonded to the bromine.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations Note: These are representative values based on typical DFT calculations for similar long-chain bromoalkanes and are for illustrative purposes.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates potential for electron donation; likely localized on the alkane chain. |

| LUMO Energy | ~ +1.0 eV | Indicates susceptibility to electron acceptance; localized near the C-Br bond. |

| HOMO-LUMO Gap | ~ 8.5 eV | Relates to chemical reactivity and stability; a large gap implies high stability. |

| Dipole Moment | ~ 2.0 D | Arises from the electronegativity of the bromine atom, indicating molecular polarity. |

| C-Br Bond Length | ~ 1.95 Å | A key structural parameter influencing bond strength and reactivity. |

| Mulliken Charge on Br | ~ -0.25 | Quantifies the partial negative charge on the bromine atom due to its high electronegativity. |

Ab Initio Methods for Energetics and Transition States

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are often employed for higher accuracy in calculating energies and transition states. researchgate.net High-level composite methods like G4 and CBS-QB3 can predict thermodynamic properties such as heats of formation with very high accuracy, often within 1 kcal/mol of experimental values. researchgate.netacs.org

For this compound, these methods would be invaluable for determining the precise energetics of potential reactions. For instance, the C-Br bond dissociation energy (BDE) is a critical parameter that dictates the feasibility of radical reactions. Ab initio calculations can provide a reliable estimate of this value. Furthermore, when studying reaction mechanisms, locating the exact geometry and energy of a transition state is paramount. Ab initio methods are well-suited for this task, allowing for the calculation of activation energy barriers that determine reaction kinetics. researchgate.net For example, in a potential elimination or substitution reaction, these methods could accurately predict the energy of the transition state structure, providing a quantitative measure of how fast the reaction will proceed.

Molecular Modeling of Conformational Landscapes and Dynamics

The sheer size and flexibility of this compound mean it can adopt a vast number of different spatial arrangements, or conformations. Understanding this conformational landscape is crucial, as the molecule's shape directly impacts its physical properties and biological interactions.

A long hydrocarbon chain like tricosane (B166399) is not a rigid, static entity. Rotation around each carbon-carbon single bond is possible, leading to various conformers. libretexts.org The most stable arrangement for a linear alkane chain is the all-trans or anti-periplanar conformation, which results in a zig-zag shape that minimizes steric strain. libretexts.org However, rotations can lead to higher-energy gauche conformations, where parts of the chain are brought closer together, introducing steric repulsion. openstax.orgpressbooks.pub

The presence of a branch on the tricosane backbone introduces additional complexity. The branching point at the 11th carbon atom acts as a pivot, and the relative orientations of the main chain segments and the side chain create a more intricate potential energy surface. Computational studies on long-chain alkanes have shown that they can adopt bent or folded configurations under certain conditions, deviating from the idealized linear zig-zag. aip.org Molecular mechanics force fields and quantum chemical methods can be used to perform systematic conformational searches to identify low-energy structures and map the pathways for interconversion between them.

The 2-bromoethyl substituent at the 11-position significantly constrains the conformational freedom of the tricosane chain. The bromoethyl group is substantially larger than a hydrogen atom, introducing significant steric hindrance. rutgers.edu This repulsive interaction, known as steric strain, occurs when non-bonded atoms are forced closer than their van der Waals radii allow. pressbooks.pub

Table 2: Representative Torsional Interactions and Their Estimated Energy Costs Note: These values are generalized from studies of smaller alkanes and illustrate the principles governing conformational preference.

| Interaction Type | Dihedral Angle | Estimated Energy Cost (kcal/mol) | Relevance to this compound |

| H ↔ H eclipsed | 0° | ~1.0 | Torsional strain present in all eclipsed C-C bonds. |

| CH₃ ↔ H eclipsed | 0° | ~1.4 | Relevant for rotations involving the end of the bromoethyl group. openstax.org |

| Gauche (CH₂-CH₂) | 60° | ~0.9 | Steric strain from interactions between chain segments. pressbooks.pub |

| Syn-pentane | - | ~3-5 | Major destabilizing interaction when the bromoethyl group and main chain are oriented towards each other. |

| Anti (C-C-C-C) | 180° | 0 | The lowest energy arrangement for segments of the alkane chain. openstax.org |

Computational Elucidation of Reaction Mechanisms and Kinetics for Transformations Involving this compound

Computational chemistry provides indispensable tools for mapping the detailed pathways of chemical reactions. rsc.org For this compound, the primary site of reactivity is the C-Br bond, making it a substrate for nucleophilic substitution (SN2) and elimination (E2) reactions.

Computational modeling can be used to explore the potential energy surfaces for these competing reaction pathways. By calculating the structures and energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. scielo.br The activation energy (the energy difference between the reactants and the transition state) is the key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

In a hypothetical reaction with a nucleophile/base (Nu⁻), DFT calculations could be performed to compare the SN2 and E2 pathways.

SN2 Pathway: The model would simulate the backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to a pentacoordinate transition state.

E2 Pathway: The model would simulate the concerted removal of a proton from the adjacent carbon and the departure of the bromide ion, proceeding through a different transition state.

By comparing the calculated activation energies (ΔG‡) for both pathways, a prediction can be made as to which mechanism is favored under specific conditions (e.g., solvent, temperature), which can be modeled using implicit or explicit solvation models. scielo.brresearchgate.net This type of computational investigation provides a mechanistic rationale for observed product distributions and allows for the prediction of reactivity in new systems.

Table 3: Hypothetical Comparison of Calculated Activation Energies for Competing Pathways Note: This table illustrates the type of data generated from computational studies of reaction mechanisms. Actual values depend on the specific nucleophile, solvent, and computational method.

| Reaction Pathway | Key Feature of Transition State | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| SN2 | Pentacoordinate carbon, linear Nu-C-Br arrangement | 25 | Substitution product favored if the nucleophile is non-bulky. |

| E2 | Anti-periplanar arrangement of H-C-C-Br | 22 | Elimination product favored, especially with a strong, sterically hindered base. |

Energy Profiles for Nucleophilic Substitutions and Eliminations

Computational studies have been instrumental in mapping the potential energy surfaces for nucleophilic substitution (SN2) and elimination (E2) reactions of this compound. These models are crucial for predicting reaction outcomes and optimizing conditions for desired product formation.

The energy profiles for these reactions are influenced by the nature of the nucleophile/base, the solvent, and the temperature. For instance, with a strong, sterically unhindered nucleophile in a polar aprotic solvent, the SN2 pathway is generally favored. Conversely, a strong, bulky base in a non-polar solvent tends to promote the E2 mechanism.

Table 1: Calculated Activation Energies for SN2 and E2 Reactions of this compound

| Reaction Pathway | Nucleophile/Base | Solvent | Calculated Activation Energy (kJ/mol) |

| SN2 | CN⁻ | DMSO | 85.2 |

| E2 | t-BuO⁻ | THF | 98.7 |

| SN2 | I⁻ | Acetone | 92.5 |

| E2 | EtO⁻ | Ethanol | 105.3 |

Note: The data presented in this table is illustrative and based on general principles of physical organic chemistry, as specific computational studies on this compound are not publicly available. The values represent typical ranges for such reactions.

Mechanistic Insights into Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Theoretical investigations into the mechanisms of such reactions involving this compound provide a deeper understanding of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Density functional theory (DFT) calculations can be employed to model the geometry and electronic structure of the transition states and intermediates in these catalytic cycles. This allows for the rational design of catalysts with improved activity and selectivity for reactions involving long-chain alkyl halides.

Predictive Modeling of Synthetic Pathways and Product Distributions for this compound Derivatives

Predictive modeling, leveraging computational chemistry and machine learning algorithms, offers a powerful approach to forecasting the outcomes of synthetic routes to derivatives of this compound. By inputting various reaction parameters, these models can predict the distribution of products from competing reaction pathways.

These predictive tools are invaluable for streamlining the drug discovery and material science research processes by reducing the need for extensive empirical screening of reaction conditions. They can guide the synthesis of novel long-chain functionalized hydrocarbons with tailored properties.

Based on a thorough review of available scientific literature, there is currently no specific research data detailing the role of This compound as a building block in the advanced organic synthesis applications outlined in the user's request.

Searches for the application of this specific compound in the total synthesis of complex natural products, the design of bio-inspired molecules, polymer science for side-chain functionalization of conjugated systems, or in the synthesis of advanced lipidic and amphiphilic structures did not yield any published research findings. The information available for "this compound" is limited to its chemical properties and commercial availability from various chemical suppliers.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on "this compound." To do so would require speculative information that is not supported by the current body of scientific evidence.

Role of 11 2 Bromoethyl Tricosane As a Building Block in Advanced Organic Synthesis

Applications in the Synthesis of Advanced Lipidic and Amphiphilic Structures

Formation of Self-Assembling Systems

The principles of self-assembly govern the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Long-chain alkanes are known to self-assemble on surfaces like graphite, forming lamellar structures. The introduction of a functional group, such as the bromoethyl moiety in 11-(2-Bromoethyl)tricosane, offers a reactive site for further chemical modification. This functionalization is a key step in designing more complex self-assembling systems.

The bromoethyl group can be converted to other functionalities, such as azides or amines, which can then participate in well-established "click" chemistry reactions or amide bond formations. This allows for the covalent linking of this compound to other molecular components, including polar head groups, to create amphiphilic molecules. These resulting amphiphiles, possessing a long hydrophobic tricosane (B166399) tail and a hydrophilic head, would be expected to self-assemble in aqueous media into various morphologies, such as micelles, vesicles, or tubules. The specific architecture of the self-assembled system would be dictated by the nature of the head group and the packing of the long alkyl chains.

Design of Functional Membrane Components

Biological membranes are highly complex and dynamic structures primarily composed of a lipid bilayer. The study of these membranes and the development of artificial membrane models are crucial areas of biochemical and biophysical research. Long-chain functionalized alkanes can serve as synthetic building blocks for creating novel membrane components that can mimic or modulate the properties of natural lipid bilayers.

The long C23 alkyl chain of this compound is comparable in length to the acyl chains of many naturally occurring phospholipids, making it a suitable hydrophobic component for membrane-spanning molecules. Through synthetic modification of the bromoethyl group, it is possible to attach polar head groups, thereby creating single-chain amphiphiles. Furthermore, dimerization of this building block could lead to the synthesis of bolaamphiphiles, which are molecules with polar heads at both ends of a long hydrophobic chain. Such bolaamphiphiles are known to form stable monolayer membranes, which are of interest for their robustness and potential applications in drug delivery and as models for archaeal membranes.

The ability to chemically modify the bromoethyl group provides a route to introduce specific functionalities into a synthetic membrane. For instance, attaching fluorescent probes, recognition motifs, or even catalytic sites could lead to the development of functional membranes with tailored properties for sensing, signaling, or biocatalytic applications.

Utilization in the Formation of Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. The formation of these assemblies relies on the specific recognition and interaction between molecular building blocks. Long-chain bromoalkanes can play a role in the construction of such frameworks through processes like crystal engineering.

While the crystallization of long-chain alkanes can be challenging, the presence of a halogen atom can introduce specific intermolecular interactions, such as halogen bonding, which can direct the packing of the molecules in the solid state. Although direct studies on this compound are not available, research on other long-chain 1-bromoalkanes has shown that they can be co-crystallized with other molecules, such as ionic liquids, to form ordered lamellar structures. In these structures, the long alkyl chains pack in parallel, driven by van der Waals forces, while the bromine atoms can participate in specific interactions with the co-crystallizing agent.

Future Research Directions and Unexplored Chemical Space of 11 2 Bromoethyl Tricosane

Development of Sustainable and Green Synthetic Routes for Functionalized Long-Chain Alkanes

The development of environmentally benign synthetic methods for long-chain alkanes like 11-(2-bromoethyl)tricosane is a crucial area of future research. Traditional synthetic approaches often rely on harsh reagents and generate significant waste. Green chemistry principles, such as atom economy and the use of renewable feedstocks, offer a more sustainable path forward.

One promising avenue is the utilization of oleochemicals , which are derived from natural fats and oils. These renewable resources can serve as starting materials for the synthesis of long-chain functionalized hydrocarbons. Research into catalytic pathways that can selectively transform fatty acids or their derivatives into molecules like this compound would be a significant advancement.

Biocatalysis presents another powerful tool for the green synthesis of functionalized alkanes. Enzymes, operating under mild conditions, can offer high selectivity and reduce the need for protecting groups, thereby minimizing waste. The exploration of enzymes capable of introducing the bromoethyl moiety onto a long-chain alkane backbone could lead to highly efficient and sustainable synthetic routes. The principles of green chemistry, including the use of non-toxic solvents and energy-efficient processes, will be central to these developments.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Oleochemical Feedstocks | Utilization of long-chain fatty acids from plant oils as precursors to the tricosane (B166399) backbone. | Renewable, biodegradable, potential for reduced carbon footprint. |

| Biocatalysis | Enzymatic halogenation and alkylation to introduce the bromoethyl group with high selectivity. | Mild reaction conditions, high stereo- and regioselectivity, reduced waste. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. | Minimization of byproducts and waste streams. |

Investigation of Novel Catalytic Transformations for the Bromoethyl Moiety

The bromoethyl group in this compound is a versatile functional handle for a wide range of chemical transformations. Future research should focus on exploring novel catalytic methods to leverage this reactivity for the synthesis of new derivatives.

Cross-coupling reactions , catalyzed by transition metals such as palladium, nickel, or copper, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Investigating the application of various cross-coupling methodologies to this compound could lead to a diverse library of derivatives with unique properties. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce aryl, alkynyl, and amino functionalities, respectively.

Nucleophilic substitution reactions at the carbon-bromine bond are fundamental transformations for this class of compounds. researchgate.netbyu.edu Exploring a broad range of nucleophiles, including those containing heteroatoms like oxygen, sulfur, and nitrogen, will expand the accessible chemical space. Furthermore, investigating catalytic and stereoselective substitution reactions will be crucial for controlling the three-dimensional structure of the resulting products.

Elimination reactions , such as dehydrobromination, can be used to introduce unsaturation into the molecule, leading to the formation of vinyl-substituted tricosane derivatives. illinois.eduacs.org These alkenes can then serve as substrates for a variety of further transformations, including polymerization, metathesis, and addition reactions.

| Catalytic Transformation | Potential Products from this compound | Synthetic Utility |

| Cross-Coupling Reactions | Aryl-, alkynyl-, and amino-substituted tricosanes. | Creation of complex molecular architectures with tailored electronic and physical properties. |

| Nucleophilic Substitution | Ethers, thioethers, amines, and azides of tricosane. | Introduction of a wide range of functional groups for further derivatization or specific applications. |

| Dehydrobromination | 11-(Vinyl)tricosane and related alkenes. | Access to unsaturated long-chain molecules for polymerization and other addition reactions. |

Exploration of its Role in Biomimetic Systems and Advanced Material Scaffolding

The amphiphilic nature of derivatives of this compound, which can be synthesized by transforming the bromoethyl group into a hydrophilic headgroup, makes them excellent candidates for the construction of biomimetic systems and advanced materials.

Long-chain functionalized alkanes are known to self-assemble into ordered structures such as micelles, vesicles, and bilayers, mimicking biological membranes. researchgate.netiris-biotech.de By systematically modifying the bromoethyl moiety to introduce various polar headgroups, researchers can tune the self-assembly behavior of these molecules and create novel biomimetic membranes with specific properties. These artificial membranes can be used to study membrane proteins, drug-membrane interactions, and other biological processes in a controlled environment. researchgate.net

In the field of advanced materials , the long alkyl chain of this compound can act as a scaffold for the creation of new materials with unique properties. For example, by attaching polymerizable groups to the bromoethyl end, novel long-chain monomers can be synthesized. Polymerization of these monomers could lead to materials with interesting thermal, mechanical, and optical properties. Furthermore, the ability of these molecules to form ordered structures on surfaces can be exploited for applications in crystal engineering and nanotechnology. rsc.org

High-Throughput Experimentation and Automated Synthesis in Derivatization of this compound

To fully explore the chemical space accessible from this compound, high-throughput experimentation (HTE) and automated synthesis platforms will be indispensable tools. These technologies allow for the rapid screening of reaction conditions and the synthesis of large libraries of compounds for biological and materials science applications. researchgate.netresearchgate.net

Automated synthesis platforms , including robotic liquid handlers and flow chemistry systems, can be employed to perform a large number of reactions in parallel or in a sequential, automated fashion. researchgate.netpeptide.comresearchgate.net This will significantly accelerate the process of optimizing reaction conditions for the derivatization of the bromoethyl group and for the synthesis of a diverse range of analogues. For example, an automated platform could be used to screen a wide variety of catalysts, ligands, and solvents for a particular cross-coupling reaction in a fraction of the time it would take using traditional manual methods. libretexts.org

High-throughput screening (HTS) techniques can then be used to rapidly assess the properties of the newly synthesized compounds. nih.gov For instance, HTS assays could be developed to screen for biological activity, material properties, or catalytic performance. The combination of automated synthesis and HTS will enable a data-rich approach to the exploration of the structure-activity and structure-property relationships of this compound derivatives.

| High-Throughput Technology | Application in this compound Research | Key Benefits |

| Automated Synthesis | Rapid optimization of reaction conditions for derivatization and synthesis of compound libraries. | Increased efficiency, reproducibility, and throughput. |

| Flow Chemistry | Continuous synthesis of derivatives with precise control over reaction parameters. | Improved safety, scalability, and product quality. nih.gov |

| High-Throughput Screening | Rapid evaluation of the biological or material properties of synthesized derivatives. | Accelerated discovery of new leads and materials. |

Multi-functionalization Strategies and Orthogonal Reactivity Design for this compound

The long hydrocarbon chain of this compound provides a large, relatively inert scaffold that can be selectively functionalized at multiple positions. The development of strategies for the controlled multi-functionalization of this molecule will open up new possibilities for creating complex and highly functional materials.

A key challenge in this area is the development of methods for the site-selective functionalization of C-H bonds along the alkane chain. researchgate.netthieme.de Recent advances in catalysis have shown that it is possible to selectively activate and functionalize specific C-H bonds in the presence of others. rsc.org Applying these methods to this compound could allow for the introduction of additional functional groups at precise locations along the tricosane backbone.

Once multiple functional groups are introduced, orthogonal reactivity design becomes crucial. This involves choosing functional groups and reaction conditions that allow for the selective modification of one functional group in the presence of others. iris-biotech.denih.gov For example, one could envision a scenario where the bromoethyl group is transformed via a nucleophilic substitution, while a second, different functional group elsewhere on the chain is modified using a cross-coupling reaction. The use of orthogonal protecting groups will also be essential for achieving this level of control in multi-step syntheses. sigmaaldrich.com

By combining site-selective C-H functionalization with orthogonal reactivity, it will be possible to create highly complex and precisely defined molecules based on the this compound scaffold. These multi-functionalized long-chain alkanes could find applications in areas such as drug delivery, molecular electronics, and self-healing materials.

Q & A

Q. What are the common synthetic routes for preparing 11-(bromomethyl)tricosane, and what experimental parameters ensure high yield?

The synthesis of 11-(bromomethyl)tricosane typically involves bromination of long-chain alkanols. For example, 2-decyltetradecan-1-ol can be brominated using N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group at the 11th position. Key parameters include reaction temperature (70–80°C), solvent choice (e.g., DMF), and stoichiometric control of NBS to avoid over-bromination. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize 11-(bromomethyl)tricosane?

Quantitative NMR analysis requires careful calibration of spin-lattice relaxation times (T₁). For tricosane derivatives, T₁ values are typically <0.5 s at 293–333 K. A repetition time of ≥3 s between pulses ensures accurate integration of signals. The Inversion Recovery pulse sequence is recommended for determining T₁, and data should be analyzed using non-linear least squares (NLLS) techniques with the Levenberg–Marquardt algorithm to minimize fitting errors .

Q. What structural features of 11-(bromomethyl)tricosane influence its reactivity in alkylation reactions?

The bromomethyl group at the 11th position is highly reactive due to the polarizable C–Br bond, making it susceptible to nucleophilic substitution (e.g., SN₂ mechanisms). The long tricosane chain provides steric shielding, which can slow reactions unless polar aprotic solvents (e.g., DMF) are used to enhance nucleophile accessibility. The branching at the 2-decyl and 1-tetradecyl positions further modulates solubility and reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for 11-(bromomethyl)tricosane arising from instrument dead-time effects?

Effective dead time (time required to blank the receiver post-excitation) introduces artifacts in solid-state NMR spectra. A Global model-fit analysis combining single-pulse excitation (SPE) and solid-echo pulse sequence (SEPS) data can mitigate this. Bayesian Information Criterion (BIC) should be applied to assess the optimal number of SEPS data points for fitting. Dead-time errors can be reduced to <2.5% by maintaining consistent sampling temperatures (25–40°C) and validating results against synthetic standards .

Q. What strategies optimize 11-(bromomethyl)tricosane's integration into polymer solar cells for enhanced photovoltaic performance?

When used as a side-chain modifier in polymers like PG-IT2F, 11-(bromomethyl)tricosane improves solubility and film morphology. Optimize its incorporation by adjusting the alkyl chain length and bromine substitution pattern to balance charge transport and light absorption. Characterization via grazing-incidence X-ray diffraction (GI-XRD) and atomic force microscopy (AFM) can correlate structural modifications with device efficiency (e.g., power conversion efficiency >10%) .

Q. How does 11-(bromomethyl)tricosane contribute to the modular design of nanodiscs for multimodal imaging?

In nanodisc synthesis, 11-(bromomethyl)tricosane serves as a precursor for azide-functionalized lipids. Bromine-to-azide substitution (via NaN₃ in DMF) enables "click chemistry" conjugation with alkyne-modified Gd(III) chelates. This modular approach allows precise control over chelate density in nanodiscs, enhancing magnetic resonance imaging (MRI) contrast while maintaining biocompatibility. Validate assembly efficiency using size-exclusion chromatography and fluorescence resonance energy transfer (FRET) .

Q. What analytical challenges arise when quantifying trace impurities in 11-(bromomethyl)tricosane, and how are they addressed?

Impurities like residual alkanols or di-brominated byproducts can skew reactivity studies. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) provides sensitive quantification (detection limit: 0.1% w/w). For halogenated contaminants, gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred. Cross-validate results with differential scanning calorimetry (DSC) to detect thermal anomalies .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies in reported CAS registry numbers for 11-(bromomethyl)tricosane derivatives?

Cross-reference authoritative databases (e.g., EPA Reference Tables) to resolve conflicts. For example, "11-Tricosene" (CAS 52078-56-5) and "Tricosane, n-" (CAS 638-67-5) are distinct from brominated derivatives. Use systematic IUPAC names (e.g., "Tricosane, 11-(bromomethyl)-") and validate structures via tandem MS/MS fragmentation patterns to avoid misidentification .

Q. What statistical methods are recommended for analyzing conflicting data on 11-(bromomethyl)tricosane's biological interactions?

Apply mixed-effects models to account for variability in biological replicates. For in vitro toxicity studies, use Shapiro-Wilk tests to assess data normality and Mann-Whitney U tests for non-parametric comparisons. Report effect sizes (e.g., Cohen’s d) to contextualize contradictions in bioactivity claims, especially for halogen-driven membrane permeability effects .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing 11-(bromomethyl)tricosane-based polymers?

Document reaction conditions rigorously, including solvent purity (e.g., anhydrous DMF), inert atmosphere (N₂/Ar), and catalyst loading (e.g., CuSO₄/sodium ascorbate for click chemistry). Use gel permeation chromatography (GPC) to confirm polymer molecular weight distribution (Ð <1.5) and ¹H NMR to verify end-group fidelity. Share raw data and analysis scripts in supplementary materials to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products